molecular formula C19H18N4O5 B2563782 N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351793-76-4

N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2563782
CAS No.: 1351793-76-4
M. Wt: 382.376
InChI Key: BBZTYOHLWTZIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O5 and its molecular weight is 382.376. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Research on imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, indicates significant antitumor properties. These compounds have undergone preclinical testing stages, demonstrating potential as new antitumor drugs and for synthesizing compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including 2-nitrobenzyl, highlights a promising avenue for synthetic chemistry. These groups have shown significant promise in facilitating controlled reactions, which could be relevant to the manipulation or activation of the specified compound in research contexts (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity Determination

The study of antioxidants and their activity is crucial in various fields. A comprehensive review of methods used to determine antioxidant activity provides insights into chemical reactions and spectrophotometry-based assessments. These methods are applicable in analyzing the antioxidant capacity of complex samples, which could include compounds like "N-(2,5-dimethoxyphenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide" (Munteanu & Apetrei, 2021).

AMPK Activation and Independent Effects

The compound AICAr, an AMPK activator, demonstrates the importance of distinguishing between compound effects directly related to intended targets and those that might be independent of such targets. This distinction is crucial in the pharmacological evaluation of new compounds, indicating a similar need for clarity in the application of "this compound" (Visnjic, Lalić, Dembitz, Tomić, & Smoljo, 2021).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-27-15-7-8-18(28-2)16(9-15)21-19(24)17-11-22(12-20-17)10-13-3-5-14(6-4-13)23(25)26/h3-9,11-12H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZTYOHLWTZIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.